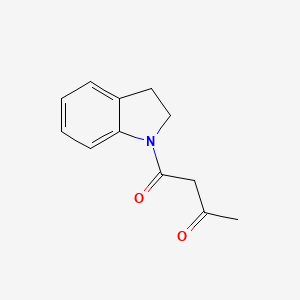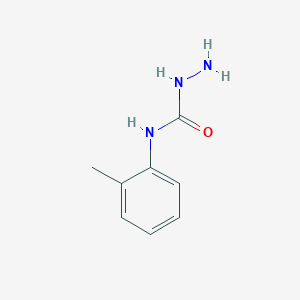
1,2-ビス(4-ニトロフェノキシ)エタン
概要
説明
1,2-Bis(4-nitrophenoxy)ethane is a versatile chemical compound with the molecular formula C14H12N2O6. It is widely used in the manufacturing of polyimide materials and serves as an intermediate in various organic synthesis processes . The compound features two nitrophenol groups linked by an ethane spacer, which confers unique chemical properties essential for its roles in industrial applications .
科学的研究の応用
1,2-Bis(4-nitrophenoxy)ethane has a wide range of applications in scientific research:
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals due to its unique chemical properties.
Industry: Employed in the manufacture of high-performance materials for aerospace and electronics industries.
作用機序
Mode of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.
生化学分析
Biochemical Properties
1,2-Bis(4-nitrophenoxy)ethane plays a crucial role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various enzymes and proteins, facilitating the cross-linking process that enhances the mechanical strength and heat resistance of polyimide fibers . The compound’s nitrophenol groups are essential for these interactions, as they form stable bonds with the polymer chains, improving the overall stability and durability of the resulting materials .
Cellular Effects
1,2-Bis(4-nitrophenoxy)ethane has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s ability to enhance the properties of polyimides makes it valuable in applications requiring materials that can withstand harsh conditions, such as in aerospace and electronics industries .
Molecular Mechanism
At the molecular level, 1,2-Bis(4-nitrophenoxy)ethane exerts its effects through binding interactions with biomolecules. The nitrophenol groups in the compound facilitate enzyme inhibition or activation, leading to changes in gene expression and cellular function . These interactions are crucial for the compound’s role in enhancing the properties of polyimides, as they ensure the stability and durability of the resulting materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(4-nitrophenoxy)ethane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown to maintain its stability and effectiveness in enhancing polyimide properties over extended periods .
Dosage Effects in Animal Models
The effects of 1,2-Bis(4-nitrophenoxy)ethane vary with different dosages in animal models. At lower doses, the compound effectively enhances the properties of polyimides without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, indicating the importance of careful dosage control in applications involving this compound .
Metabolic Pathways
1,2-Bis(4-nitrophenoxy)ethane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role in polyimide synthesis . The compound’s nitrophenol groups play a crucial role in these interactions, ensuring the stability and effectiveness of the resulting materials .
Transport and Distribution
Within cells and tissues, 1,2-Bis(4-nitrophenoxy)ethane is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in areas where it can effectively enhance the properties of polyimides . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s applications in various industries .
Subcellular Localization
The subcellular localization of 1,2-Bis(4-nitrophenoxy)ethane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring its effectiveness in enhancing the properties of polyimides .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-nitrophenoxy)ethane is typically synthesized through a nitration reaction. The process involves reacting 4-nitrophenol with an oxidizing agent such as nitric acid to form the nitrophenol nitrate. This nitrate is then reacted with a halogenated ethane under basic conditions to replace the halogen atom with a phenoxy group, yielding the target compound .
Industrial Production Methods
Industrial production of 1,2-Bis(4-nitrophenoxy)ethane follows similar synthetic routes but on a larger scale. Custom manufacturing options are available to accommodate specialized requirements, ensuring the compound’s purity and consistency for various applications .
化学反応の分析
Types of Reactions
1,2-Bis(4-nitrophenoxy)ethane undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
類似化合物との比較
Similar Compounds
1,2-Bis(4-aminophenoxy)ethane: Similar structure but with amino groups instead of nitro groups.
1,2-Bis(2-nitrophenoxy)ethane: Similar structure but with nitro groups in different positions.
1,2-Bis(4-methoxyphenoxy)ethane: Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
1,2-Bis(4-nitrophenoxy)ethane is unique due to its specific combination of nitrophenol groups and ethane spacer, which provides distinct chemical properties essential for its role in enhancing the mechanical and thermal properties of polyimide materials .
特性
IUPAC Name |
1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNVEKKAEPFSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932378 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-69-7 | |
| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14467-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?
A1: 1,2-bis(4-nitrophenoxy)ethane is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)










